molecular formula C13H10F3NOS B2873952 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone CAS No. 868255-72-5

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Cat. No.: B2873952
CAS No.: 868255-72-5
M. Wt: 285.28
InChI Key: LBZPVDMRWVXYIV-UHFFFAOYSA-N
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Description

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone is an organic compound that features a thienyl group and a trifluoroanilino group attached to a propanone backbone. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group can be introduced through a Friedel-Crafts acylation reaction.

    Introduction of the Trifluoroanilino Group: This step may involve a nucleophilic substitution reaction where the trifluoroanilino group is attached to the intermediate.

    Final Assembly: The final step involves the coupling of the thienyl and trifluoroanilino intermediates to form the desired propanone compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoroanilino group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-2-propanone: A similar compound with a different position of the trifluoroanilino group.

    1-(2-Thienyl)-3-(2,3,4-difluoroanilino)-1-propanone: A compound with a difluoroanilino group instead of a trifluoroanilino group.

Uniqueness

1-(2-Thienyl)-3-(2,3,4-trifluoroanilino)-1-propanone is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the trifluoroanilino group may enhance its stability and alter its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

1-thiophen-2-yl-3-(2,3,4-trifluoroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c14-8-3-4-9(13(16)12(8)15)17-6-5-10(18)11-2-1-7-19-11/h1-4,7,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZPVDMRWVXYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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